

what is the full chemical name of 2-NP-Ahd

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-NP-Ahd

Cat. No.: B10829094

[Get Quote](#)

An In-depth Technical Guide to 1-[[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (**2-NP-AHD**)

Introduction

1-[[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly abbreviated as **2-NP-AHD**, is a derivatized analytical standard crucial for the detection of nitrofuran antibiotic residues in food products.^[1] Its full chemical name is sometimes cited as 1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione.^[2] Nitrofuran antibiotics, such as nitrofurantoin, are banned for use in food-producing animals in many jurisdictions due to concerns about their potential carcinogenic and mutagenic effects.^[3]

Nitrofurantoin is rapidly metabolized in animal tissues to 1-aminohydantoin (AHD), which can become covalently bound to tissue proteins, leading to persistent residues.^{[3][4]} Direct detection of AHD is challenging; therefore, analytical methods rely on its derivatization to a more stable and detectable form. **2-NP-AHD** is the product of this derivatization, formed by the reaction of AHD with 2-nitrobenzaldehyde (2-NBA). This guide provides a comprehensive overview of **2-NP-AHD**, focusing on its properties, synthesis in the context of analytical procedures, and its application in the detection of nitrofuran residues.

Chemical and Physical Properties

2-NP-AHD is a nitrophenyl-labeled derivative of 1-aminohydantoin (AHD). It is commercially available as a solid analytical standard for use in research and analytical applications, particularly for methods involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Property	Value
Full Chemical Name	1-[[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione
Synonyms	1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione, NP-AHD
CAS Number	623145-57-3
Molecular Formula	C ₁₀ H ₈ N ₄ O ₄
Molecular Weight	248.19 g/mol
Physical Form	Solid
Solubility	DMSO: 1 mg/ml; Insoluble in Ethanol, PBS (pH 7.2), DMF

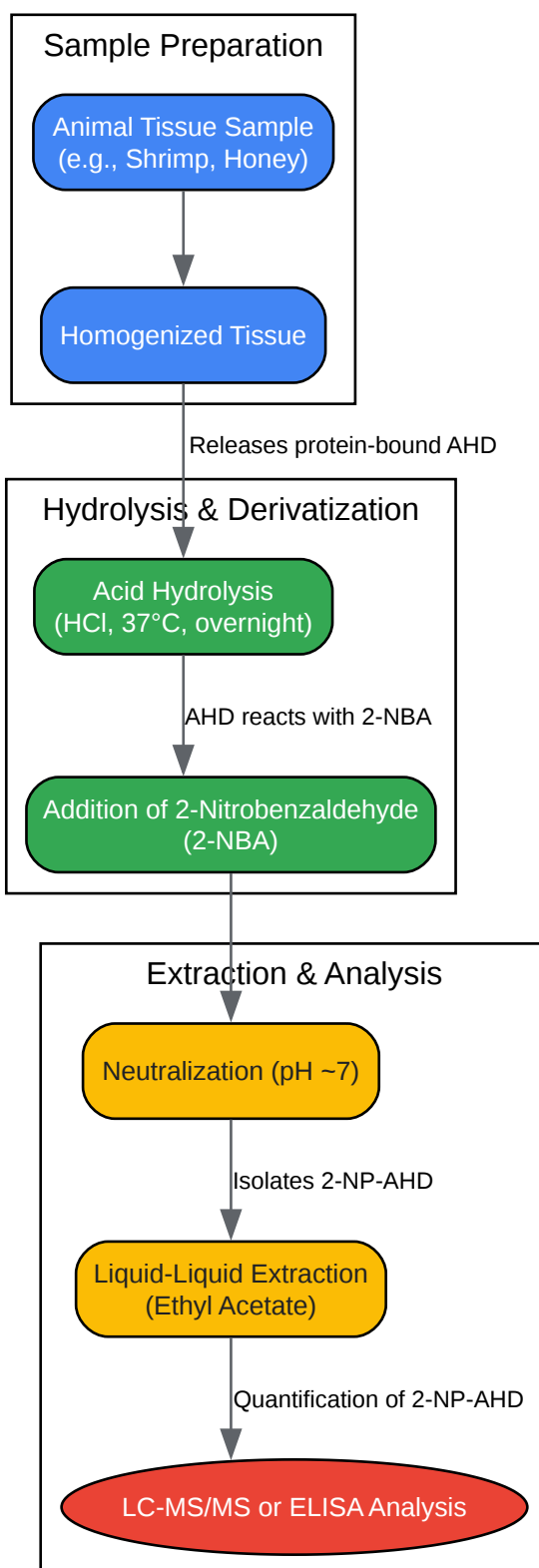
Core Application: Detection of Nitrofurantoin Metabolites

The primary application of **2-NP-AHD** is as a reference standard in food safety testing to detect the illegal use of nitrofurantoin in animal products such as fish, shrimp, honey, and milk. The analytical strategy involves a multi-step process to release the bound metabolite (AHD) from tissue samples and convert it into the stable, detectable derivative, **2-NP-AHD**.

The general workflow is as follows:

- **Tissue Homogenization:** The animal-derived tissue sample is homogenized.
- **Acid Hydrolysis:** The homogenized sample is subjected to acid hydrolysis (e.g., with hydrochloric acid) to cleave the protein-bound AHD residues.
- **Derivatization:** Simultaneously during hydrolysis, 2-nitrobenzaldehyde (2-NBA) is added to the mixture. The released AHD reacts with 2-NBA to form **2-NP-AHD**.
- **Extraction:** After pH neutralization, the newly formed **2-NP-AHD** is extracted from the aqueous matrix using an organic solvent, typically ethyl acetate.

- Analysis: The extracted **2-NP-AHD** is then identified and quantified using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or through immunoassays such as ELISA.



[Click to download full resolution via product page](#)

Caption: Workflow for the detection of AHD as **2-NP-AHD**.

Experimental Protocols

Sample Preparation, Hydrolysis, and Derivatization Protocol (General)

This protocol is a generalized procedure based on methods published by regulatory bodies and in scientific literature for the analysis of nitrofuran metabolites in animal tissues.

- **Sample Weighing:** Weigh approximately 2.0 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- **Reagent Addition:** Add 5-10 mL of 0.1-0.2 M HCl to the tube. Add 50-400 µL of a freshly prepared 2-nitrobenzaldehyde solution (e.g., 50 mM in methanol or DMSO).
- **Incubation:** Vortex the mixture thoroughly. Incubate the samples overnight (approximately 16 hours) at 37°C in a shaking water bath. This step facilitates both the acid-catalyzed release of AHD from tissue proteins and its simultaneous derivatization to **2-NP-AHD**.
- **Neutralization:** Cool the samples to room temperature. Adjust the pH to approximately 7.0-7.5 by adding a sequence of bases and buffers, such as K₂HPO₄ and NaOH.
- **Extraction:** Add an organic solvent like ethyl acetate (e.g., 2 x 4 mL). Vortex vigorously to extract the **2-NP-AHD** derivative into the organic phase.
- **Solvent Evaporation:** Centrifuge the sample to separate the layers. Transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen at 40-60°C.
- **Reconstitution:** Reconstitute the dried residue in a suitable solvent mixture (e.g., methanol/water) for analysis.

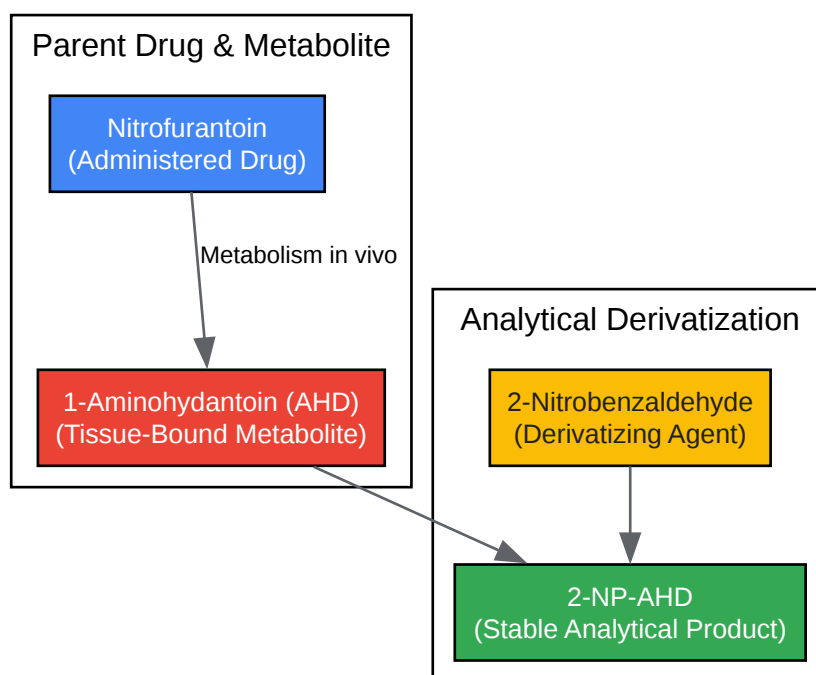
Analytical Determination by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the confirmatory method for the detection of **2-NP-AHD**.

- **Chromatographic Separation:** The reconstituted sample extract is injected into an HPLC system, typically with a C18 reversed-phase column. A gradient elution using a mobile phase

of acetonitrile and water (often with a modifier like acetic or formic acid) is used to separate **2-NP-AHD** from other matrix components.

- **Mass Spectrometric Detection:** The eluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Two specific precursor-to-product ion transitions are typically monitored for confirmation.



[Click to download full resolution via product page](#)

Caption: Relationship between Nitrofurantoin, AHD, and **2-NP-AHD**.

Quantitative Data and Performance

Analytical methods for **2-NP-AHD** are validated to meet regulatory standards. The Minimum Required Performance Limit (MRPL) set by the European Union for nitrofuran metabolites is 1 µg/kg (ppb) in poultry and aquaculture products. Modern analytical methods can achieve detection limits well below this requirement.

Method	Matrix	Decision Limit (CC α) ($\mu\text{g/kg}$)	Detection Capability (CC β) ($\mu\text{g/kg}$)	Reference
LC-IDMS/MS	Shrimp	0.08 - 0.36	0.12 - 0.61	
LC with Diode-Array Detector	Raw Milk	0.14 - 0.32	0.18 - 0.39	
Fluorescent Immunochromatographic Strip Test	Animal Tissues	-	LOD: 0.14	

CC α (Decision Limit): The concentration at and above which it can be concluded with a statistical certainty of $1-\alpha$ that a sample is non-compliant. CC β (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of $1-\beta$.

Biological Context and Synthesis

While various hydantoin derivatives exhibit a broad range of biological activities, including anticonvulsant and antimicrobial properties, **2-NP-AHD** is not known as a pharmacologically active compound. Its significance is purely as an analytical derivative.

The synthesis of **2-NP-AHD** as an analytical standard is achieved through the straightforward condensation reaction between 1-aminohydantoin (AHD) and 2-nitrobenzaldehyde. In the context of food analysis, this reaction is performed in situ following the hydrolysis of the tissue sample. The formation of the stable imine linkage between the amino group of AHD and the aldehyde group of 2-NBA creates the chromophore-containing and readily ionizable **2-NP-AHD** molecule, making it ideal for detection.

Conclusion

1-[[2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (**2-NP-AHD**) is a cornerstone of modern analytical methods for monitoring the illegal use of the antibiotic nitrofurantoin. While not biologically active itself, its formation from the tissue-bound metabolite AHD allows for

highly sensitive and specific detection using advanced instrumentation. The well-established protocols for its formation and analysis are vital for ensuring food safety and enforcing regulations on veterinary drug residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NP-AHD VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. vliz.be [vliz.be]
- 3. WO2008115580A2 - Method for detecting nitrofurans - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [what is the full chemical name of 2-NP-Ahd]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10829094#what-is-the-full-chemical-name-of-2-np-ahd>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com